molecular formula C18H16N2O2S B6361284 Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate CAS No. 1858250-16-4

Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate

Cat. No.: B6361284
CAS No.: 1858250-16-4
M. Wt: 324.4 g/mol
InChI Key: OYIAHZHLMMIXJX-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry research, belonging to the class of thiazole-carboxylate derivatives. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a versatile scaffold noted for its aromaticity and presence in a wide range of bioactive molecules . Compounds featuring this core structure are frequently investigated for their potential to interact with various biological targets and are commonly synthesized via methods such as the Hantzsch thiazole synthesis . Thiazole-bearing compounds are prominent in preclinical and developmental research due to a diverse spectrum of pharmacological activities. Researchers explore these molecules for potential applications as therapeutic agents, including as anticancer drugs, enzyme inhibitors, and antimicrobials . The specific substitution pattern on the thiazole core, such as the 4-methyl group and 5-carboxylate ester, along with the 2-(pyridyl) moiety, is critical for modulating the compound's physicochemical properties and its interaction with biological systems. The structural features of similar molecules have been shown to facilitate intermolecular interactions, such as hydrogen bonding and weak C–H···O bonds, which can be critical in crystal engineering and material science studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided for use in controlled laboratory settings by qualified researchers.

Properties

IUPAC Name

ethyl 4-methyl-2-(4-phenylpyridin-2-yl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-3-22-18(21)16-12(2)20-17(23-16)15-11-14(9-10-19-15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIAHZHLMMIXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=NC=CC(=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole ring system. This one-pot reaction involves the cyclocondensation of a carbothioamide with a α-halo carbonyl compound. In the context of ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate, the reaction would proceed via:

  • Carbothioamide precursor : 4-Phenyl-2-pyridylcarbothioamide, synthesized by treating 4-phenyl-2-pyridinecarbonitrile with hydrogen sulfide or thioacetamide under acidic conditions.

  • α-Halo carbonyl component : Ethyl 2-chloroacetoacetate, a readily available ester that introduces the methyl group at position 4 and the carboxylate at position 5 of the thiazole.

The general protocol involves refluxing equimolar quantities of these reactants in absolute ethanol for 5–6 hours, followed by neutralization with sodium bicarbonate and crystallization from aqueous ethanol. While the exact yield for the target compound is unreported, analogous syntheses of ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate (compound 1 in) achieve moderate to high yields (70–90%) after optimization.

Critical Reaction Parameters

  • Solvent selection : Absolute ethanol is preferred due to its ability to solubilize both polar carbothioamides and semi-polar α-halo esters while facilitating cyclization.

  • Temperature control : Prolonged reflux (5–6 hours) ensures complete conversion, as shorter durations lead to unreacted starting materials.

  • Workup considerations : Neutralization with NaHCO₃ precipitates the product while minimizing ester hydrolysis, a common side reaction in basic aqueous conditions.

Table 1: Comparative Hantzsch Reaction Conditions for Analogous Thiazoles

Carbothioamideα-Halo EsterSolventTime (h)Yield (%)Purity (%)
4-PyridylcarbothioamideEthyl 2-chloroacetoacetateEthanol574>95
3-Bromo-4-hydroxythiobenzamideEthyl 2-chloroacetoacetateDMF1673.298

Functionalization of the Thiazole Core

Ester to Hydrazide Conversion

Post-synthesis, the ethyl ester group at position 5 can be converted to a hydrazide to enable further heterocyclic annulations. As demonstrated in, treatment of ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate with hydrazine hydrate in refluxing ethanol yields the corresponding carbohydrazide (compound 2) in 74% yield. For the target compound, this step would involve:

  • Reagents : Hydrazine hydrate (excess) in absolute ethanol.

  • Conditions : Reflux for 6 hours, followed by cooling and recrystallization from ethanol.

  • Monitoring : The reaction’s completion is confirmed by the disappearance of the ester carbonyl signal (~170 ppm in ¹³C NMR) and the emergence of hydrazide NH signals at 4.6 and 9.65 ppm in ¹H NMR.

Oxadiazoline and Oxadiazole Derivatives

Hydrazide intermediates serve as precursors for oxadiazoline and oxadiazole rings, which are pharmacologically relevant. In, arylidenehydrazides (3a–g) were synthesized by condensing the hydrazide with aromatic aldehydes, followed by cyclization with acetic anhydride to yield 1,3,4-oxadiazolines (4a–g). For the target compound, analogous reactions could introduce substituents at position 5:

  • Aldehyde selection : Benzaldehyde derivatives with electron-withdrawing groups (e.g., nitro, cyano) enhance cyclization efficiency.

  • Cyclization agent : Acetic anhydride at reflux (2 hours) facilitates intramolecular dehydration, forming the oxadiazoline ring.

Alternative Synthetic Pathways and Modifications

Alkylation and Etherification

The patent highlights alkylation with isobutyl bromide using K₂CO₃ in DMF, achieving 73.2% yield for the isobutyl ether derivative. For the target compound’s 4-phenyl group, a Friedel-Crafts alkylation or Ullmann coupling might be required post-thiazole formation, though these methods risk ring deactivation due to the electron-withdrawing thiazole.

Purification and Characterization

Hydrochloride Salt Formation

To enhance purity, converts the final product into its hydrochloride salt by treating the free base with concentrated HCl in acetone. This method could be adapted for the target compound:

  • Procedure : Dissolve the crude product in acetone, add HCl dropwise at 30–35°C, and cool to precipitate the salt.

  • Advantages : Increases crystallinity, removes residual amines or polar impurities, and improves HPLC purity from 98% to 99.5%.

Spectroscopic Characterization

Key spectral data for analogous compounds include:

  • ¹H NMR : Singlets for thiazole CH₃ (~2.7 ppm) and pyridyl protons (8.7–7.9 ppm).

  • MS : Molecular ion peaks at m/z 434 (M+2) for brominated intermediates and m/z 423 for acetylated derivatives.

Table 2: Characterization Data for Select Analogues

Compound¹H NMR (δ, ppm)MS (m/z)Melting Point (°C)
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate8.75 (pyridyl H), 2.73 (CH₃)434 (M+2)108–109
4-Methyl-2-(3-nitrophenyl)thiazole-5-carbohydrazide9.65 (NH), 4.6 (NH₂)423.6172–173

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

  • Anticonvulsant Activity
    • Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate has been studied for its anticonvulsant properties. Thiazole derivatives, including this compound, have shown significant activity in various seizure models. Research indicates that modifications in the thiazole ring can enhance anticonvulsant efficacy, making it a candidate for further development in epilepsy treatment .
  • Anticancer Properties
    • Compounds containing thiazole moieties have demonstrated cytotoxic effects against various cancer cell lines. This compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the presence of the phenyl and pyridine groups contributes to its anticancer activity by interfering with cellular proliferation pathways .
  • Antimicrobial Activity
    • The compound has also been assessed for antimicrobial properties, showing effectiveness against a range of bacterial and fungal strains. This activity is attributed to the thiazole ring's ability to disrupt microbial cell wall synthesis or function .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions: Utilizing thiazole derivatives with appropriate aldehydes or ketones to form the desired product.
  • Cyclization Techniques: Employing cyclization strategies that involve nucleophilic attacks on electrophilic centers within the thiazole framework.

These synthetic routes are critical for producing analogs with enhanced biological activities.

Case Studies

  • Anticonvulsant Activity Evaluation
    • A study conducted by researchers examined various thiazole derivatives, including this compound, using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. The results indicated that certain structural modifications led to improved efficacy compared to standard anticonvulsants like ethosuximide .
  • Cytotoxicity Assays
    • In vitro assays against human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to apoptosis induction through caspase activation pathways .
  • Antimicrobial Testing
    • A series of antimicrobial tests revealed that this compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl , dichlorophenyl ) enhance electrophilicity at the thiazole core, influencing reactivity in subsequent derivatization.
  • Synthetic Flexibility : The ethyl ester group allows straightforward conversion to hydrazides (e.g., via hydrazine hydrate reflux ), enabling the synthesis of acylhydrazones or heterocyclic hybrids.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR/NMR Spectral Features Notes References
Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate N/A Expected C=O (ester) ~1700 cm⁻¹; aromatic C-H (pyridyl/thiazole) ~3100 cm⁻¹ Likely similar to analogs N/A
Compound 20 () 334–335 NH (3360 cm⁻¹), C=O (1680 cm⁻¹); 1H NMR: δ 1.35 (t, ester CH3), 2.55 (s, thiazole CH3) High thermal stability
Ethyl 4-methyl-2-(4-(methylsulfonyl)-3-nitrophenyl)thiazole-5-carboxylate >360 C=O (1675 cm⁻¹), SO2 (1350 cm⁻¹); 13C NMR: δ 165.2 (ester C=O) Extreme thermal stability
Ethyl 2-(3,4-dichlorophenyl)-4-methylthiazole-5-carboxylate N/A Molecular weight: 316.2; purity: 98% Halogenated derivatives

Key Observations :

  • Thermal Stability : Sulfonyl and nitro substituents (e.g., compound 10{2,1} ) significantly elevate melting points (>360°C), likely due to enhanced intermolecular interactions.
  • Spectroscopic Signatures : IR and NMR data consistently reflect ester functionalities (C=O ~1700 cm⁻¹, δ 1.35 ppm for ethyl CH3) and substituent-specific peaks (e.g., SO2 in sulfonyl derivatives ).

Key Observations :

  • Anticancer Potential: Pyridinyl and ethoxyphenyl derivatives show promise in targeting CDK9 or DNA binding, with activities comparable to established drugs like paclitaxel .
  • Antifungal Activity : Acylhydrazones derived from thiazole-5-carboxylates exhibit potent anti-Candida effects, likely due to hydrazone-mediated membrane disruption .

Biological Activity

Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate is a heterocyclic compound characterized by a thiazole ring, a pyridine ring, and a phenyl group. Its unique structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and applications.

The compound has the following chemical properties:

PropertyValue
IUPAC NameEthyl 4-methyl-2-(4-phenylpyridin-2-yl)-1,3-thiazole-5-carboxylate
Molecular FormulaC18H16N2O2S
CAS Number1858250-16-4
Purity≥ 97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can modulate enzyme activity and receptor function through binding interactions that alter cellular signaling pathways. Specific studies have indicated its role as an allosteric modulator in receptor systems, particularly in AMPA receptors, which are crucial for synaptic transmission in the central nervous system .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study examining various thiazole derivatives, this compound showed promising activity against bacterial strains such as Bacillus subtilis and fungal strains like Aspergillus niger. The antimicrobial efficacy is often linked to the presence of electron-donating groups that enhance interaction with microbial targets .

Case Study: Antimicrobial Screening

A detailed antimicrobial screening revealed that compounds similar to this compound exhibited moderate to promising inhibition against tested strains. The derivatives bearing nitro and amino substituents showed particularly high activity levels .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has been shown to possess cytotoxic effects against several cancer cell lines. The structure–activity relationship (SAR) analyses indicate that modifications in the phenyl and thiazole rings can significantly influence its potency against cancer cells.

Research Findings on Anticancer Properties

In one study, derivatives of thiazoles were assessed for their cytotoxicity against cancer cell lines, revealing IC50 values indicative of effective growth inhibition. The presence of specific substituents on the phenyl ring was correlated with increased cytotoxicity .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to high inhibition against Bacillus subtilis and Aspergillus niger
AnticancerSignificant cytotoxicity against various cancer cell lines; SAR indicates potency influenced by substituents
Receptor ModulationActs as a negative allosteric modulator on AMPA receptors; alters synaptic transmission

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions. A validated approach includes:

  • Recrystallization : Purify intermediates using 2-propanol to enhance yield and purity .
  • Ammonolysis : React the ester with 20% ammonia in methanol at 80°C for 70 hours to introduce functional groups .
  • Optimization : Adjust solvent polarity, temperature (e.g., reflux in ethanol for thiazole ring formation), and catalysts (e.g., LiCl for nucleophilic substitutions) to minimize side reactions .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns to validate purity .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection for purity assessment (>98%) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Cardiac Contractility Assays : Test interactions with cardiac ion channels using ex vivo heart tissue models .
  • Antimicrobial Screening : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria .
  • Enzyme Inhibition Studies : Screen against kinases or proteases via fluorescence-based assays to identify potential targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing the phenyl group with naphthyl or introducing electron-withdrawing groups) to assess changes in potency. For example:
    • 4-Methyl substitution : Enhances metabolic stability .
    • Pyridyl vs. Biphenyl : Pyridyl groups improve solubility but may reduce membrane permeability .
    • Electron-Deficient Rings : Trifluoromethyl groups increase target selectivity in antifungal assays .

Q. How can computational methods guide the optimization of this compound?

  • Molecular Docking : Use Glide XP mode to predict binding poses with cardiac ion channels or microbial enzymes. Save top three conformers for dynamic simulations .
  • ADMET Prediction : Apply QSAR models to estimate bioavailability, cytochrome P450 interactions, and toxicity profiles .

Q. How should researchers address contradictory data in biological activity studies?

  • Mechanistic Profiling : Use orthogonal assays (e.g., SPR for binding kinetics and cellular assays for functional activity) to resolve discrepancies between in vitro and in vivo results .
  • Crystallographic Validation : Resolve co-crystal structures with targets (e.g., SHELX-refined X-ray data) to confirm binding modes .

Q. What advanced techniques are used to study its interaction with biological targets?

  • X-ray Crystallography : Refine structures using SHELXL for small-molecule resolution or SHELXE for macromolecular phasing .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with high precision .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Prodrug Design : Convert the ethyl ester to a carboxylic acid (via hydrolysis) to enhance solubility .
  • Metabolite Identification : Use LC-MS/MS to track degradation pathways and optimize stability in plasma .

Q. How can multi-step synthetic routes be streamlined for high-throughput synthesis?

  • Automated Flow Chemistry : Implement continuous flow systems for thiazole ring formation, reducing reaction times from hours to minutes .
  • Solid-Phase Synthesis : Anchor intermediates to resins for efficient purification of derivatives .

Q. What are the key degradation pathways under physiological conditions?

  • Ester Hydrolysis : Rapid conversion to the carboxylic acid in plasma (pH 7.4), monitored via pH-dependent stability assays .
  • Oxidative Degradation : Susceptibility to CYP450-mediated oxidation; mitigate via deuterium incorporation at vulnerable positions .

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